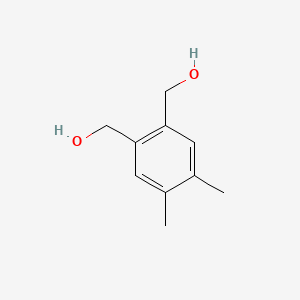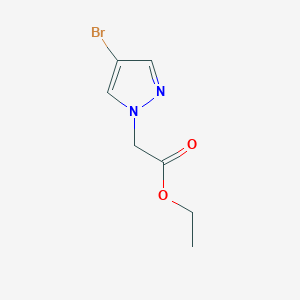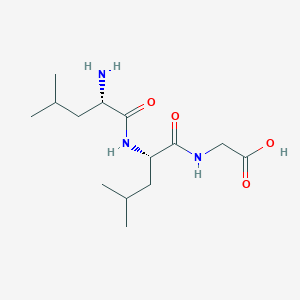
4,5-Dimethylbenzene-1,2-dimethanol
概要
説明
4,5-Dimethylbenzene-1,2-dimethanol is an organic compound with the molecular formula C10H14O2 It features a benzene ring substituted with two methyl groups and two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethylbenzene-1,2-dimethanol can be achieved through a multi-step process. One efficient method involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction, conducted in toluene at elevated temperatures in a sealed pressure vessel, yields a cyclohexadiene-based adduct. Subsequent dehydrogenation using palladium on carbon (Pd-C) in refluxing p-xylene converts the adduct into dimethyl 4,5-dimethylphthalate. Finally, reduction of the phthalate with lithium aluminum hydride (LiAlH4) produces this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for larger batch production. The use of common reagents and conditions makes this process adaptable for industrial applications.
化学反応の分析
Types of Reactions
4,5-Dimethylbenzene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dimethylbenzene-1,2-dimethane.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxymethyl groups to chloromethyl groups.
Major Products
Oxidation: 4,5-Dimethylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dimethylbenzene-1,2-dimethane.
Substitution: 4,5-Dimethylbenzene-1,2-dichloromethyl.
科学的研究の応用
4,5-Dimethylbenzene-1,2-dimethanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex aromatic compounds and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,5-dimethylbenzene-1,2-dimethanol depends on its chemical reactivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various reactions. The benzene ring provides a stable aromatic core, while the methyl groups can affect the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
4,5-Dimethylbenzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
4,5-Dimethylbenzene-1,2-dimethane: Similar structure but with methylene groups instead of hydroxymethyl groups.
4,5-Dimethylbenzene-1,2-dichloromethyl: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.
Uniqueness
4,5-Dimethylbenzene-1,2-dimethanol is unique due to the presence of both methyl and hydroxymethyl groups on the benzene ring
特性
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODREOTHFONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427273 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60070-05-5 | |
| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)



![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)


![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)



